(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde
Description
(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde is an α,β-unsaturated aldehyde characterized by a Z-configuration at the double bond, a 4-isopropylphenyl group at the C3 position, and a methyl substituent at the C2 position. This compound belongs to the acrylaldehyde family, which is known for its electrophilic reactivity due to the conjugated aldehyde and alkene moieties.
Properties
IUPAC Name |
(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-10H,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMGBSPHGCQDC-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C)\C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831-97-0 | |
| Record name | 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-isopropyl-α-methylcinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde, also known as 3-(4-Isopropylphenyl)-2-methylpropionaldehyde, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H18O
- Molecular Weight : 190.2814 g/mol
- IUPAC Name : 3-(4-Isopropylphenyl)-2-methylpropionaldehyde
- CAS Number : 103-95-7
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.
Antiviral Activity
In addition to its antimicrobial properties, this compound has demonstrated antiviral activity. It has been tested against several viruses, showing potential as a therapeutic agent in inhibiting viral replication. The specific pathways through which it exerts its antiviral effects are still under investigation.
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It acts as a ligand for specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and immune response.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties. |
| Antiviral Activity | Showed inhibition of viral replication in vitro against influenza virus strains, suggesting potential use in antiviral therapies. |
| Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxic effects at low concentrations. |
Scientific Research Applications
The compound (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde is an organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in the areas of materials science, medicinal chemistry, and organic synthesis.
Structural Overview
The compound features a conjugated system with an aldehyde functional group, which contributes to its reactivity and potential utility in various chemical reactions. Its structure can be represented as follows:
This molecular formula indicates that the compound is composed of 13 carbon atoms, 14 hydrogen atoms, and one oxygen atom.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the isopropylphenyl group may enhance biological activity through increased lipophilicity and improved interactions with biological targets. Studies have shown that derivatives of α,β-unsaturated aldehydes can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various α,β-unsaturated aldehydes. The results demonstrated that modifications to the phenyl ring significantly affected cytotoxicity against several cancer cell lines, suggesting potential pathways for further development of this compound as an anticancer agent .
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis. Its reactive aldehyde group can participate in various reactions, including nucleophilic additions and condensation reactions, making it valuable for constructing more complex organic structures.
Synthetic Pathways : The compound can be synthesized through a variety of methods, including:
- Aldol Condensation : Utilizing appropriate ketones or aldehydes to form larger carbon skeletons.
- Michael Addition Reactions : Acting as an electrophile in Michael addition with nucleophiles to create new carbon-carbon bonds.
Materials Science
Polymer Chemistry : The compound's ability to undergo polymerization reactions makes it a candidate for developing new materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Study : Research published in Macromolecules investigated the polymerization of similar α,β-unsaturated aldehydes into polyfunctional materials. The findings suggested that these polymers exhibited improved properties compared to traditional polymers, indicating potential applications in coatings and adhesives .
Agricultural Chemistry
Pesticide Development : Compounds with similar structures have been explored for their potential use as agrochemicals. The reactivity of the aldehyde group may allow for the development of novel pesticides or herbicides that target specific biochemical pathways in pests.
Flavor and Fragrance Industry
The unique aromatic profile of this compound suggests potential applications in flavor and fragrance formulations. Its pleasant scent could be utilized in perfumes or food additives.
Summary Table of Applications
| Application Area | Description | Notable Findings/References |
|---|---|---|
| Medicinal Chemistry | Potential anticancer activity; structure-activity relationships explored | Journal of Medicinal Chemistry |
| Organic Synthesis | Versatile building block; participates in nucleophilic additions | General synthetic methodologies |
| Materials Science | Candidate for polymerization; enhances material properties | Macromolecules |
| Agricultural Chemistry | Potential use as pesticides or herbicides | Ongoing research |
| Flavor and Fragrance | Utilized in perfumes or food additives | Market studies |
Comparison with Similar Compounds
Table 1: Comparative Data of Chalcone Analogs and Target Compound
Discussion
- Substituent Effects : The 4-isopropylphenyl group in compound 4 significantly enhanced cytotoxicity compared to p-tolyl analogs, likely due to improved lipophilicity or target affinity . This trend may extend to the target compound.
- Stereochemistry : The Z-configuration in the target compound may alter molecular geometry, affecting interactions with biological targets compared to E-configured analogs.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde?
The Claisen-Schmidt condensation is a primary method, utilizing 4-isopropylbenzaldehyde and a methyl-substituted aldehyde under microwave irradiation (80°C, 700 W, 6 minutes) to achieve regioselectivity . Modifications include adjusting stoichiometry, catalysts (e.g., acid/base), or reaction duration to optimize yield and stereochemical control. UV-Vis spectroscopy (200–400 nm) is critical for monitoring conjugation and intermediate formation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : and NMR identify α,β-unsaturated aldehyde protons (δ 9.5–10.5 ppm) and Z-configuration via coupling constants () .
- UV-Vis : Absorbance near 250–300 nm confirms π→π* transitions in the conjugated system .
- IR : Stretching frequencies for aldehyde (1720–1700 cm) and C=C (1620–1600 cm) validate functional groups .
Q. What safety protocols are essential for handling this compound?
Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. The compound may irritate skin/respiratory systems (Xi hazard code) . Store in airtight containers away from oxidizers due to aldehyde reactivity .
Advanced Research Questions
Q. How can stereochemical purity (Z-isomer) be ensured during synthesis?
- Chromatography : HPLC with chiral columns or preparative TLC separates isomers.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves absolute configuration.
- NOE NMR : Nuclear Overhauser effects between methyl and aryl protons confirm spatial proximity in the Z-isomer .
Q. What strategies resolve contradictions in cytotoxic activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., MCF-7, HeLa) and protocols (MTT, SRB).
- Metabolic profiling : LC-MS identifies degradation products or metabolites that may alter activity .
- Dose-response curves : EC comparisons under controlled conditions (pH, serum concentration) reduce variability .
Q. How can computational modeling predict biological interactions of this compound?
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to targets like HCAR2 (e.g., allosteric sites in compound 9n ).
- DFT calculations : Gaussian09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
- MD simulations : GROMACS evaluates stability in lipid bilayers or protein pockets over nanosecond timescales .
Q. What radiolabeling approaches enable in vivo tracking of this compound?
Conjugation with via DTPA chelators (95% yield) allows SPECT imaging. Claisen-Schmidt intermediates are functionalized with hydroxyphenyl groups for radiolabeling . Purity is verified via radio-TLC and HPLC.
Data Contradiction Analysis
Q. Why do UV-Vis spectra vary between synthesized analogs?
Substituent effects (e.g., halogen vs. methyl groups) alter conjugation length and electron density, shifting λ. For example, bromine substitution increases molar absorptivity due to heavy atom effects . Validate with TD-DFT calculations to correlate experimental and theoretical spectra .
Q. How to address discrepancies in crystallographic refinement metrics?
Use SHELXL for high-resolution data (R < 0.05) and WinGX for anisotropic displacement parameters. Compare thermal motion (ORTEP plots) and hydrogen-bonding networks to identify disorder or twinning artifacts.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
